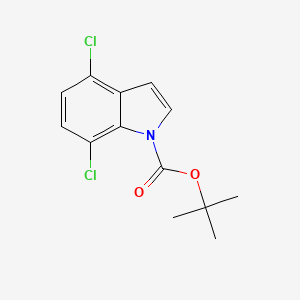

Tert-butyl 4,7-dichloroindole-1-carboxylate

Description

Tert-butyl 4,7-dichloroindole-1-carboxylate (CAS: 1820685-18-4) is a synthetic indole derivative characterized by a tert-butyl ester group at the 1-position and chlorine substituents at the 4- and 7-positions of the indole ring. Indole derivatives are critical intermediates in pharmaceutical and agrochemical research due to their structural versatility and biological activity.

Properties

IUPAC Name |

tert-butyl 4,7-dichloroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO2/c1-13(2,3)18-12(17)16-7-6-8-9(14)4-5-10(15)11(8)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSBSXKOMJBSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC(=C21)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,7-dichloroindole-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with an indole derivative as the starting material.

Halogenation: The indole undergoes halogenation to introduce chlorine atoms at the 4 and 7 positions.

Carboxylation: The halogenated indole is then treated with a carboxylating agent to introduce the carboxylate group.

Tert-Butylation: Finally, the carboxylated indole is tert-butylation to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4,7-dichloroindole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at different positions on the indole ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and various substituted indole compounds.

Scientific Research Applications

Drug Development

Tert-butyl 4,7-dichloroindole-1-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases:

- Anti-inflammatory Agents : Research indicates that compounds derived from this indole can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

- Antiviral Activity : The compound has been noted for its ability to inhibit chemokine receptors CCR3 and CCR5, which are implicated in HIV infection and other viral diseases. This positions it as a candidate for antiviral drug development .

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that modifications to the this compound structure can lead to enhanced biological activity. For example, variations in substituents can significantly influence the compound's binding affinity to specific biological targets .

Synthesis of Chlorinated Indoles

The compound is utilized as a starting material for the synthesis of chlorinated indoles through various methodologies:

- Chlorooxidation Reactions : this compound can undergo chlorooxidation reactions using reagents like tert-butyl hypochlorite, allowing for the formation of diverse chlorinated derivatives with potential biological activity .

- Functionalization : The compound's structure allows for various functionalization reactions, leading to the creation of novel indole derivatives that may exhibit unique pharmacological properties .

Case Study: Anticancer Properties

A study explored the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, highlighting the compound's potential in oncology .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of indole derivatives related to this compound. Findings suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, indicating their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which tert-butyl 4,7-dichloroindole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

The following analysis compares tert-butyl 4,7-dichloroindole-1-carboxylate with structurally related indole and tert-butyl carboxylate derivatives, focusing on substituent effects, reactivity, and functional utility.

Structural and Functional Group Variations

*Calculated based on formula C₁₃H₁₃Cl₂NO₂.

Key Observations :

- Substituent Effects : The dichloro groups in the target compound enhance electrophilicity at the indole ring, favoring nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings. In contrast, the mesylate group in Compound 15 serves as a leaving group, enabling nucleophilic displacement reactions .

- Reactivity : Unlike the stable pyrrolidine derivative in , this compound’s electron-deficient aromatic system may exhibit sensitivity to strong bases or nucleophiles. However, the tert-butyl ester group generally confers steric protection to the carbonyl, enhancing stability during synthetic steps .

- Safety Profiles: While the pyrrolidine analog in is labeled as non-hazardous, tert-butyl esters (and related alcohols, as in ) can decompose under acidic conditions, releasing flammable gases like isobutylene. This necessitates careful handling with acids or oxidizers.

Biological Activity

Tert-butyl 4,7-dichloroindole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and dichloro substituents on the indole ring, which are critical for its biological activity. The presence of these functional groups may enhance the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with indole structures, including derivatives like this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain indole derivatives possess potent antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Indole derivatives have been recognized for their anticancer potential. This compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For example, compounds that target specific kinases associated with cancer progression have shown promise in preclinical studies .

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : Similar compounds have been reported to inhibit serine/threonine kinases, which play crucial roles in cell signaling and cancer development .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of indole derivatives:

These findings underscore the diverse biological activities associated with indole derivatives and suggest that this compound may share similar properties.

Pharmacokinetics and Metabolic Stability

The pharmacokinetic profile of compounds containing a tert-butyl group is an important consideration. Research indicates that while the tert-butyl group can enhance lipophilicity and membrane permeability, it may also make compounds susceptible to metabolic degradation . Strategies to improve metabolic stability without compromising activity are under investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.